(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl4-methylbenzenesulfonate
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is a chemical compound often used in organic synthesis. It is a derivative of amino acids and is commonly employed as a protecting group for amines in peptide synthesis. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is widely used due to its stability under various reaction conditions and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound itself is stable under mild oxidation and reduction conditions, but the Boc group can be sensitive to strong oxidizing agents.
Deprotection: The Boc group can be removed using mild acidic conditions, such as oxalyl chloride in methanol.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Di-tert-butyl dicarbonate (Boc2O): Used for Boc protection.
Oxalyl Chloride: Used for mild deprotection of the Boc group.
Major Products Formed
The major product formed from the deprotection of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is the free amine derivative, which can then undergo further functionalization or coupling reactions.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it allows for the selective formation of peptide bonds without interference from other functional groups.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemistry: Employed in the modification of amino acids and peptides for studying protein structure and function.
Industrial Chemistry: Used in the large-scale synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate exerts its effects is primarily through the protection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then react with other reagents to form desired products .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid derivative.
N-tert-Butoxycarbonyl-L-alanine: A simpler Boc-protected amino acid.
N-tert-Butoxycarbonyl-L-lysine: A Boc-protected amino acid with a longer side chain.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is unique due to its specific structure, which includes a phenyl group and a sulfonate ester. This combination provides distinct reactivity and stability compared to other Boc-protected amino acids .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-16-10-12-19(13-11-16)28(24,25)26-15-18(14-17-8-6-5-7-9-17)22-20(23)27-21(2,3)4/h5-13,18H,14-15H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWPOWPOCHOWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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